molecular formula C15H11N3O B11862542 2-(Pyridin-2-yl)quinoline-4-carboxamide

2-(Pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11862542
M. Wt: 249.27 g/mol
InChI Key: GLEWYZYYIMWLSD-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)quinoline-4-carboxamide is a heterocyclic compound that features both pyridine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)quinoline-4-carboxamide can be achieved through various methods. One common approach involves the reaction of pyridin-2-ylamine with quinoline-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps, including condensation and cyclization .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(Pyridin-2-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions. The pathways affected by this compound include those related to cell signaling, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: 2-(Pyridin-2-yl)quinoline-4-carboxamide stands out due to its dual pyridine and quinoline structure, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of novel pharmaceuticals and advanced materials.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C15H11N3O/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,(H2,16,19)

InChI Key

GLEWYZYYIMWLSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)N

Origin of Product

United States

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